molecular formula C13H12ClF3N4O2S2 B2642511 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-61-5

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2642511
CAS No.: 2097922-61-5
M. Wt: 412.83
InChI Key: ZOGRZJSMZYNQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound characterized by its unique chemical structure This compound features a piperazine ring substituted with a 1,2,5-thiadiazol-3-yl group and a 4-chloro-3-(trifluoromethyl)benzenesulfonyl group

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It should not be inhaled and contact with skin, hair, or eyes should be avoided .

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiadiazole groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with similar compounds, such as:

Properties

IUPAC Name

3-[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O2S2/c14-11-2-1-9(7-10(11)13(15,16)17)25(22,23)21-5-3-20(4-6-21)12-8-18-24-19-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRZJSMZYNQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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